An In-depth Technical Guide to the Chemical Properties and Reactivity of Pentafluoroiodoethane
An In-depth Technical Guide to the Chemical Properties and Reactivity of Pentafluoroiodoethane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pentafluoroiodoethane (C₂F₅I), also known as perfluoroethyl iodide, is a synthetic organofluorine compound of significant interest in both industrial and research settings. As a key intermediate, it serves as a primary building block for the introduction of the pentafluoroethyl (C₂F₅) group into a wide range of organic molecules. The incorporation of fluorinated alkyl chains can dramatically alter the physicochemical and biological properties of a compound, including its lipophilicity, metabolic stability, and binding affinity. This makes pentafluoroiodoethane a valuable reagent in the synthesis of pharmaceuticals, agrochemicals, and advanced materials like surfactants and polymers.[1] This guide provides a comprehensive overview of the chemical properties, reactivity, and handling of pentafluoroiodoethane, with a focus on its practical application in synthesis.
Chemical and Physical Properties
Pentafluoroiodoethane is a dense, colorless gas at standard conditions, often handled as a liquefied gas under pressure.[2][3] Its key physical and chemical properties are summarized in the tables below.
Table 1: General and Physical Properties of Pentafluoroiodoethane
| Property | Value | Source(s) |
| Molecular Formula | C₂F₅I | [4][5] |
| Linear Formula | CF₃CF₂I | [4] |
| Molecular Weight | 245.92 g/mol | [4][5] |
| Appearance | Pungent, colorless gas | [2] |
| Boiling Point | 12-13 °C (285-286 K) | [2][4] |
| Melting Point | -92 °C (181 K) | [2][3] |
| Density | 2.085 g/mL at 25 °C | [4] |
| Vapor Pressure | 738.9 mmHg at 10 °C | [4] |
| Refractive Index (n₂₀/D) | 1.339 | [4] |
Table 2: Identification and Spectroscopic Data
| Identifier | Value | Source(s) |
| CAS Number | 354-64-3 | [4][5] |
| EC Number | 206-566-7 | [2][4] |
| InChI | 1S/C2F5I/c3-1(4,5)2(6,7)8 | [4] |
| InChI Key | UXPOJVLZTPGWFX-UHFFFAOYSA-N | [4] |
| SMILES | FC(F)(F)C(F)(F)I | [4] |
Synthesis of Pentafluoroiodoethane
Several methods for the synthesis of pentafluoroiodoethane have been reported, starting from various fluorinated precursors.
Synthesis from Chloropentafluoroethane (B1202741)
An efficient one-pot synthesis involves the sulfinatodechlorination of chloropentafluoroethane (CF₃CF₂Cl) followed by iodination.[4] This method is advantageous as it utilizes a readily available starting material.
-
Reaction Setup : A 500 mL autoclave equipped with a mechanical stirrer is charged with sodium dithionite (B78146) (Na₂S₂O₄, 0.28 mol, 55 g, 90%), sodium bicarbonate (NaHCO₃, 0.29 mol, 24 g), and dimethyl sulfoxide (B87167) (DMSO, 200 mL).
-
Introduction of Reactant : The reaction mixture is cooled to -78 °C, and chloropentafluoroethane (CF₃CF₂Cl, 0.39 mol, 60 g) is transferred into the autoclave.
-
Sulfinatodechlorination : The autoclave is sealed, and the mixture is warmed to room temperature and stirred for 5 hours. This step forms the sodium pentafluoroethanesulfinate intermediate.
-
Iodination : After the initial reaction, iodine (I₂, 0.28 mol, 71 g) is added to the reaction mixture.
-
Reaction Completion and Work-up : The mixture is stirred at 60 °C for 8 hours. After cooling to room temperature, the mixture is poured into 500 mL of water.
-
Product Isolation : The volatile pentafluoroiodoethane product is collected in a cold trap (-78 °C). The collected product can be further purified by distillation to yield pure pentafluoroiodoethane.
Caption: Experimental workflow for the synthesis of pentafluoroiodoethane.
Other Synthetic Routes
-
From Tetrafluoroethylene (B6358150), Iodine, and Iodine Pentafluoride : This industrial method involves the reaction of tetrafluoroethylene (C₂F₄) with iodine (I₂) and iodine pentafluoride (IF₅).[2] While effective, this process requires handling the highly toxic and corrosive iodine pentafluoride.
-
Electrochemical Fluorination : Pentafluoroiodoethane can also be produced via the electrochemical fluorination of 1,1,2,2-tetrafluoro-1,2-diiodoethane.[2]
Chemical Reactivity and Applications
The reactivity of pentafluoroiodoethane is dominated by the relatively weak carbon-iodine bond, which can undergo homolytic cleavage to generate the pentafluoroethyl radical (•C₂F₅). This radical is a key intermediate in various synthetic transformations.
Telomerization Reactions
Pentafluoroiodoethane is a crucial "telogen" in telomerization reactions with fluoroalkenes, most notably tetrafluoroethylene (TFE). This process allows for the controlled growth of perfluoroalkyl chains.
The general scheme for telomerization is as follows: C₂F₅I + n(CF₂=CF₂) → C₂F₅(CF₂CF₂)nI
This reaction produces a mixture of perfluoroalkyl iodides with varying chain lengths, which are valuable precursors for fluorosurfactants, fluorotelomer alcohols, and other fluorinated materials.[6][7]
-
A high-pressure autoclave is charged with pentafluoroiodoethane.
-
The reactor is sealed and purged with an inert gas (e.g., nitrogen).
-
Tetrafluoroethylene is introduced into the reactor. The molar ratio of TFE to C₂F₅I is critical for controlling the average chain length of the products.
-
The reaction can be initiated thermally or with a radical initiator. The mixture is heated to the desired temperature and maintained for a set duration.
-
After cooling, the resulting mixture of perfluoroalkyl iodides is collected and can be separated by distillation.
Caption: Generalized workflow for telomerization using pentafluoroiodoethane.
Perfluoroalkylation Reactions
Pentafluoroiodoethane is an effective reagent for introducing the pentafluoroethyl group into organic substrates. These reactions often proceed via a radical mechanism.
-
Addition to Alkenes and Alkynes : The pentafluoroethyl radical can add across double and triple bonds to form new carbon-carbon bonds.
-
Aromatic Perfluoroalkylation : In the presence of a radical initiator (e.g., benzoyl peroxide), pentafluoroiodoethane can react with aromatic compounds to yield pentafluoroethylated arenes.[8]
These reactions are of high interest in drug development, as the introduction of a C₂F₅ group can significantly enhance a drug candidate's metabolic stability and modulate its electronic properties.
Caption: Logical relationship of pentafluoroiodoethane in drug development.
Stability and Reactivity Hazards
Pentafluoroiodoethane is chemically stable under standard conditions but exhibits certain reactivity hazards that must be managed.
Thermal Decomposition
While specific studies on the thermal decomposition of pentafluoroiodoethane are limited, data on the closely related pentafluoroethane (B1204445) (HFC-125) indicate that pyrolysis occurs at temperatures above 700 °C.[9] Decomposition of fluorinated hydrocarbons can produce toxic and corrosive byproducts such as hydrogen fluoride (B91410) (HF) and various fluoroalkenes.[1][9]
Incompatibilities and Hazardous Reactions
-
Risk of Explosion : There is a risk of explosion if pentafluoroiodoethane is heated under confinement.[10]
-
Incompatible Materials : It is incompatible with strong oxidizing agents and finely divided metals such as aluminum.[11]
Safety and Handling
Pentafluoroiodoethane should be handled with appropriate safety precautions in a well-ventilated area, preferably a fume hood.
Table 3: Hazard Information for Pentafluoroiodoethane
| Hazard Type | GHS Classification | Precautionary Statements | Source(s) |
| Physical Hazard | H280: Contains gas under pressure; may explode if heated. | P410 + P403: Protect from sunlight. Store in a well-ventilated place. | [10] |
| Health Hazards | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | P261: Avoid breathing gas.P280: Wear protective gloves/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [10] |
Personal protective equipment (PPE), including safety glasses or goggles, chemical-resistant gloves, and a lab coat, should be worn when handling this compound. Due to its volatility, respiratory protection may be necessary depending on the scale and nature of the work.
Conclusion
Pentafluoroiodoethane is a versatile and important reagent in fluorine chemistry. Its ability to serve as a precursor to the pentafluoroethyl radical makes it an indispensable tool for the synthesis of a wide variety of fluorinated organic compounds. For researchers in materials science and drug development, a thorough understanding of its properties, synthesis, and reactivity is crucial for leveraging its potential to create novel molecules with enhanced functions. Proper handling and adherence to safety protocols are essential when working with this pressurized and reactive gas.
References
- 1. researchgate.net [researchgate.net]
- 2. notes.fluorine1.ru [notes.fluorine1.ru]
- 3. rsc.org [rsc.org]
- 4. sioc.cas.cn [sioc.cas.cn]
- 5. US3133125A - Process for preparing pentafluoroiodoethane - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Volume # 6(109), November - December 2016 — "Original method of synthesis of pentafluoroethyl iodide" [notes.fluorine1.ru]
- 11. Pentafluoroethyliodide [webbook.nist.gov]
